PTC-028 is an inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), which is a member of the polycomb repressive complex 1 (PRC1) that has a role in gene silencing. It inhibits proliferation of OVCAR-4 and OV-90 ovarian cancer cells (IC50s = ~0.1 µM for both). It also induces BMI1 degradation in, and apoptosis of, the same cells in a concentration-dependent manner. PTC-028 reduces microtubule polymerization and induces cell cycle arrest at the G2/M phase in MDS-L myelodysplastic syndrome cells when used at concentrations of 3 and 0.03 µM, respectively. It reduces tumor growth in a OV-90 orthotopic mouse model of ovarian cancer when administered biweekly at a dose of 15 mg/kg. PTC-028 is an orally bioavailable compound that decreases BMI-1 levels by posttranslational modification. In vivo, orally administered PTC-028, as a single agent, exhibits significant antitumor activity comparable with the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer.
Related Compounds
PTC596
Compound Description: PTC596 is a small molecule inhibitor of tubulin polymerization that directly binds to tubulin. It has been shown to downregulate MCL-1 and induce p53-independent apoptosis in acute myeloid leukemia cells []. PTC596 has completed Phase 1 trials and is currently being tested in Phase 1b trials [].
Compound Description: PTC-209 is a first-generation small molecule inhibitor of BMI-1 function [, , ].
Relevance: While both PTC-209 and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) inhibit BMI-1, PTC-028 is a second-generation, orally bioavailable inhibitor with higher potency [, , ].
Decitabine
Compound Description: Decitabine is a DNA hypomethylating agent used in the treatment of myelodysplastic syndrome (MDS) [, ].
Relevance: Research has shown synergistic effects between decitabine and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) in inhibiting the growth and inducing apoptosis of MDS cells both in vitro and in vivo [, ].
Azacitidine
Compound Description: Azacitidine is a DNA hypomethylating agent, similar to decitabine, used in the treatment of MDS [, ].
Relevance: Like decitabine, azacitidine also exhibits a synergistic effect with 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) against MDS cells [, ].
Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of cancers. It works by stabilizing microtubules against depolymerization, thereby disrupting the normal function of microtubules in cell division [].
Relevance: In contrast to 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028), which inhibits microtubule polymerization, paclitaxel promotes microtubule stabilization []. This difference highlights the distinct mechanisms by which these compounds affect microtubule dynamics.
Compound Description: Vincristine is a chemotherapy drug that belongs to the class of medications known as vinca alkaloids. It is FDA-approved and used to treat various cancers, particularly hematological malignancies. Vincristine binds to tubulin and disrupts microtubule function, leading to cell cycle arrest and apoptosis [].
Relevance: Vincristine and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) share a similar target in tubulin and both disrupt microtubule dynamics, albeit through different mechanisms. This highlights the importance of tubulin as a target in cancer therapy and showcases the development of different strategies for targeting microtubule dynamics [].
Carboplatin/Paclitaxel Combination Therapy
Compound Description: Carboplatin and Paclitaxel are commonly used together as a chemotherapy regimen for various cancers, including endometrial cancer [].
Relevance: In studies on endometrial cancer, 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) demonstrated superior efficacy in delaying tumor growth and increasing tumor doubling time compared to the standard carboplatin/paclitaxel therapy [].
Cisplatin/Paclitaxel Combination Therapy
Compound Description: Cisplatin and paclitaxel are often combined as a chemotherapy regimen for various cancers, including ovarian cancer [].
Relevance: 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028), as a single agent, showed comparable antitumor activity to the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer []. This suggests that PTC-028 may be a promising alternative or addition to existing chemotherapy regimens for ovarian cancer treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PT-112 is a novel platinum-pyrophosphate agent designed to avoid the toxicity and drug resistance mechanisms of conventional chemotherapy. Pre-clinical models show effects on multiple cell signaling components: p16 mediated G1/S cell cycle arrest; modulation of MDM2/p53 expression; extrinsic apoptosis initiation; and immunogenic cell death (ICD) induction.
Cationic lysosphingolipid. Inhibits α1-adrenoceptor-induced phospholipase C activation. Accumulates during β-galactosylceramidase deficiency. Shows neuroprotective effects in vivo. Galactosylsphingosine is a bioactive sphingolipid. It potentiates LPS-induced production of inflammatory cytokines, decreases the mitochondrial membrane potential, and induces cell death in mouse astrocytes, effects that can be reversed by the sphingosine-1-phosphate receptor agonist FTY720 phosphate. Galactosylsphingosine (0.1 and 1 µM) induces demyelination of mouse cerebellar slices. It inhibits PDGF-induced translocation of PKC to the cell surface and induces apoptosis in MO3.13 oligodendrocytes. Galactosylsphingosine (10 and 15 µM) inhibits gene transcription mediated by peroxisome proliferator-activated receptor α (PPARα) in reporter assays using C6 glial cells. Levels of galactosylsphingosine are increased in postmortem brain from patients with Krabbe disease, a lysosomal storage disorder characterized by a β-galactosylceramidase deficiency. Psychosine is a glycosylsphingoid consisting of sphingosine having a beta-D-galactosyl residue attached at the 1-position. It has a role as a human metabolite. It derives from a sphing-4-enine and a sphingosine. It is a conjugate base of a psychosine(1+). Galactosylsphingosine is also known as sphingosine galactoside or beta-psychosine. Galactosylsphingosine is considered to be a practically insoluble (in water) and relatively neutral molecule. Galactosylsphingosine has been found in human nervous and brain tissues. Within the cell, galactosylsphingosine is primarily located in the membrane (predicted from logP), myelin sheath and endosome. Galactosylsphingosine participates in a number of enzymatic reactions. In particular, galactosylsphingosine can be biosynthesized from sphing-4-enine and sphingosine. Galactosylsphingosine can also be converted into psychosine sulfate. An intermediate in the biosynthesis of cerebrosides. It is formed by reaction of sphingosine with UDP-galactose and then itself reacts with fatty acid-Coenzyme A to form the cerebroside.
PT2385 is an orally active, small molecule inhibitor of hypoxia inducible factor (HIF)-2alpha, with potential antineoplastic activity. Upon oral administration, HIF-2alpha inhibitor PT2385 allosterically binds to HIF-2alpha, thereby preventing HIF-2alpha heterodimerization and its subsequent binding to DNA. This results in decreased transcription and expression of HIF-2alpha downstream target genes, many of which regulate tumor cell growth and survival.
PT2399 is a first-in-class, orally available, small molecule inhibitor of HIF-2 that selectively disrupts the heterodimerization of HIF-2α with HIF-1β. Preclinical and clinical data indicate that PT2399 is effective in blocking cancer cell growth, proliferation, and tumor angiogenesis characteristic in ccRCC.
PT-262 is a ROCK (Rho-associated coiled-coil forming protein kinase) inhibitor. It induces cytoskeleton remodeling and migration inhibition in lung carcinoma cells.